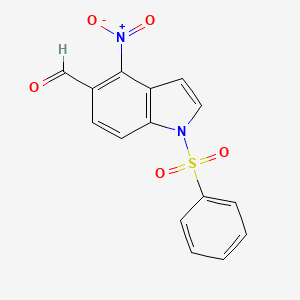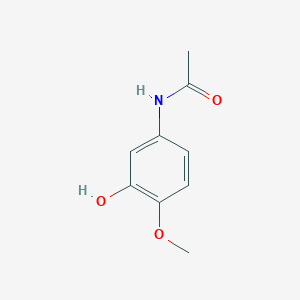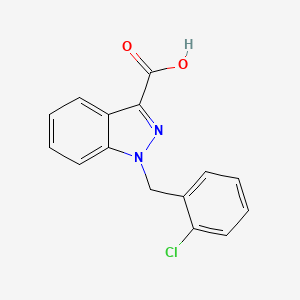![molecular formula C8H7ClF3N B13973359 [2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine CAS No. 875550-70-2](/img/structure/B13973359.png)
[2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine is an organic compound characterized by the presence of chlorine, methyl, and trifluoromethyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine typically involves multi-step organic reactions. One common method includes the nitration of 2-chloro-6-methyl-4-(trifluoromethyl)benzene followed by reduction to form the amine group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form nitro compounds or reduced to form other derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted phenylamines, nitro compounds, and various derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
[2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)benzylamine
- N-[2-Chloro-4-(trifluoromethyl)phenyl]-D-valine
Uniqueness
The presence of both chlorine and trifluoromethyl groups enhances its chemical stability and biological activity compared to similar compounds .
Propiedades
Número CAS |
875550-70-2 |
|---|---|
Fórmula molecular |
C8H7ClF3N |
Peso molecular |
209.59 g/mol |
Nombre IUPAC |
2-chloro-6-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7ClF3N/c1-4-2-5(8(10,11)12)3-6(9)7(4)13/h2-3H,13H2,1H3 |
Clave InChI |
VFQAPQJRKJBFGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


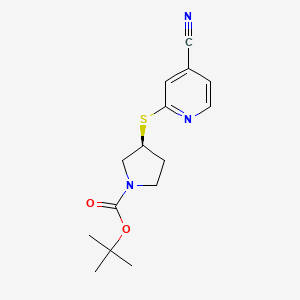
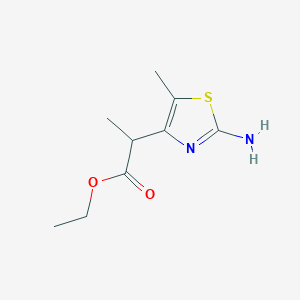
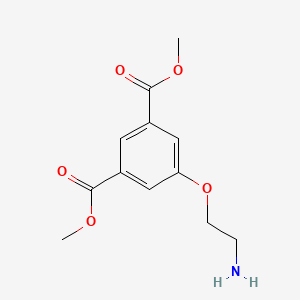

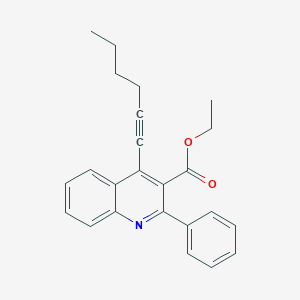
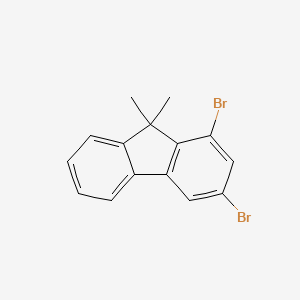
![L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B13973304.png)



![4-[(4-Aminobenzoyl)amino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13973324.png)
